molecular formula HNa2O4P B1217616 PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI) CAS No. 7635-46-3

PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Cat. No. B1217616
Key on ui cas rn: 7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
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Patent
US09345662B2

Procedure details

Sodium phosphate dibasic (1M Catalog #S-9763 Sigma Aldrich, St. Louis, Mo.) and sodium diphosphate monobasic solutions (1M, Catalog #S-0751, Sigma Aldrich, St. Louis, Mo.) were prepared in DI water. Sodium phosphate dibasic (7.74 mL) and sodium phosphate monobasic (2.26 ml) solutions were mixed into a beaker. DI water (80.0 mL) was added to the beaker and EDTA was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it. The pH was measured on pH meter (Symphony B70P, VWR International, Pittsburgh, Pa.) and adjusted to 7.40 using 0.1 N sodium hydroxide solution (Catalog #SS276-4, Fisher Scientific, Suwanee, Ga.). The buffer was transferred to a volumetric flask and DI water was added to adjust the final buffer volume to 100 mL.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Sodium phosphate dibasic
Name
sodium diphosphate

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.26 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
CUSTOM
Type
CUSTOM
Details
The buffer was transferred to a volumetric flask

Outcomes

Product
Name
Sodium phosphate dibasic
Type
product
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
sodium diphosphate
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09345662B2

Procedure details

Sodium phosphate dibasic (1M Catalog #S-9763 Sigma Aldrich, St. Louis, Mo.) and sodium diphosphate monobasic solutions (1M, Catalog #S-0751, Sigma Aldrich, St. Louis, Mo.) were prepared in DI water. Sodium phosphate dibasic (7.74 mL) and sodium phosphate monobasic (2.26 ml) solutions were mixed into a beaker. DI water (80.0 mL) was added to the beaker and EDTA was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it. The pH was measured on pH meter (Symphony B70P, VWR International, Pittsburgh, Pa.) and adjusted to 7.40 using 0.1 N sodium hydroxide solution (Catalog #SS276-4, Fisher Scientific, Suwanee, Ga.). The buffer was transferred to a volumetric flask and DI water was added to adjust the final buffer volume to 100 mL.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.26 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
CUSTOM
Type
CUSTOM
Details
The buffer was transferred to a volumetric flask

Outcomes

Product
Name
Type
product
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09345662B2

Procedure details

Sodium phosphate dibasic (1M Catalog #S-9763 Sigma Aldrich, St. Louis, Mo.) and sodium diphosphate monobasic solutions (1M, Catalog #S-0751, Sigma Aldrich, St. Louis, Mo.) were prepared in DI water. Sodium phosphate dibasic (7.74 mL) and sodium phosphate monobasic (2.26 ml) solutions were mixed into a beaker. DI water (80.0 mL) was added to the beaker and EDTA was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it. The pH was measured on pH meter (Symphony B70P, VWR International, Pittsburgh, Pa.) and adjusted to 7.40 using 0.1 N sodium hydroxide solution (Catalog #SS276-4, Fisher Scientific, Suwanee, Ga.). The buffer was transferred to a volumetric flask and DI water was added to adjust the final buffer volume to 100 mL.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Sodium phosphate dibasic
Name
sodium diphosphate

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Sodium phosphate dibasic
Quantity
7.74 mL
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.26 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
CUSTOM
Type
CUSTOM
Details
The buffer was transferred to a volumetric flask

Outcomes

Product
Name
Sodium phosphate dibasic
Type
product
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
sodium diphosphate
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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